1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
Description
1-(4-Amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is a tetrahydroquinoline derivative characterized by a ketone group at the 1-position of the butanone moiety and an amino substituent at the 4-position of the dihydroquinoline ring. This structural framework places it within a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVLOXGTDFOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338967-48-8 | |
| Record name | 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, a compound with the molecular formula and a molecular weight of 218.3 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current literature.
- IUPAC Name : 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
- Molecular Formula :
- Molecular Weight : 218.3 g/mol
- CAS Number : 1338967-48-8
Research indicates that compounds related to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one may act as modulators of dopamine receptors, particularly the D2 receptor (D2R). A study synthesized various derivatives and evaluated their affinity for D2R, revealing that certain compounds exhibited promising binding affinities and low cytotoxicity, suggesting potential for central nervous system (CNS) applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Dopamine Receptor Modulation : In a pilot study involving novel dopamine receptor D2 modulators, derivatives of 3,4-dihydroquinolin were synthesized and tested. One compound demonstrated significant D2R affinity and was noted for its ability to cross the blood-brain barrier effectively .
- Neuronal Nitric Oxide Synthase Inhibition : A related study focused on 3,4-dihydroquinolin derivatives as selective inhibitors of neuronal nitric oxide synthase (nNOS). Some compounds showed effective inhibition and were able to reverse thermal hyperalgesia in animal models, indicating potential applications in treating pain disorders .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on various quinoline derivatives revealed critical insights into how structural modifications could enhance biological activity. This approach is essential for optimizing the therapeutic profiles of these compounds .
Data Summary
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one | C13H18N2O | 218.3 g/mol | D2R modulation |
| Related Compound A | C13H18N2O | 218.3 g/mol | nNOS inhibition |
| Related Compound B | C11H14N2O | 190.24 g/mol | Pain relief in models |
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one has been investigated for its potential as a therapeutic agent. The compound's structural features suggest it may exhibit significant biological activity, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study : A recent study synthesized several quinoline derivatives and tested their antimicrobial efficacy. Compounds showed varying degrees of inhibition against different microbial strains, with some demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one could be a candidate for further development as an antimicrobial agent.
Anticancer Research
The compound has also been explored for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells while sparing normal cells.
Case Study : In a controlled study evaluating the anticancer effects of quinoline derivatives, researchers found that certain compounds led to significant apoptosis in breast cancer cell lines. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is crucial for optimizing its biological activity. The presence of functional groups such as amino and carbonyl moieties plays a significant role in enhancing its pharmacological properties.
Summary of SAR Findings
| Functional Group | Effect on Activity |
|---|---|
| Amino Group | Increases antibacterial activity |
| Carbonyl Group | Enhances cytotoxicity against cancer cells |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Reported Activities
Key Observations :
- Hybridization with NSAIDs: The ibuprofen hybrid (Table 1, Row 1) demonstrates enhanced anti-inflammatory and antioxidant activities compared to standalone dihydroquinoline derivatives, suggesting that hybrid strategies could be applied to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one for targeted therapeutic effects .
- Functional Group Impact: The presence of a hydroxyl or amino group (e.g., in Row 4 and the target compound) correlates with improved bioactivity, likely due to increased hydrogen-bonding capacity and solubility .
Physicochemical Properties: Lipophilicity and Solubility
Lipophilicity (logP) is a critical parameter for drug bioavailability. highlights that dihydroquinoline hybrids exhibit moderate lipophilicity, with logP values ranging from 2.1–3.5 (determined via reversed-phase TLC and in silico methods). For example:
- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one: logP = 3.2 .
- 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-one (3b): Not explicitly reported, but shorter carbon chains (butan-2-one vs. butan-1-one) may reduce logP compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
